4-Chloro-5-vinylthiazole

orthogonal cross‑coupling regioselectivity Suzuki‑Miyaura

4‑Chloro‑5‑vinylthiazole (CAS 2158099‑91‑1) is a 4,5‑disubstituted thiazole building block (C₅H₄ClNS, MW 145.61 g·mol⁻¹) in which a chlorine atom occupies the 4‑position and a vinyl group occupies the 5‑position of the thiazole ring. It is primarily sourced as an advanced heterocyclic intermediate for Suzuki‑Miyaura, Stille, Sonogashira and other palladium‑catalyzed cross‑coupling reactions that elaborate the C‑Cl and C‑vinyl bonds into more complex architectures.

Molecular Formula C5H4ClNS
Molecular Weight 145.61 g/mol
Cat. No. B12963768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-vinylthiazole
Molecular FormulaC5H4ClNS
Molecular Weight145.61 g/mol
Structural Identifiers
SMILESC=CC1=C(N=CS1)Cl
InChIInChI=1S/C5H4ClNS/c1-2-4-5(6)7-3-8-4/h2-3H,1H2
InChIKeyUEBZCAVBNOUUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-vinylthiazole for Chemical Procurement: Core Physicochemical and Sourcing Profile


4‑Chloro‑5‑vinylthiazole (CAS 2158099‑91‑1) is a 4,5‑disubstituted thiazole building block (C₅H₄ClNS, MW 145.61 g·mol⁻¹) in which a chlorine atom occupies the 4‑position and a vinyl group occupies the 5‑position of the thiazole ring. It is primarily sourced as an advanced heterocyclic intermediate for Suzuki‑Miyaura, Stille, Sonogashira and other palladium‑catalyzed cross‑coupling reactions that elaborate the C‑Cl and C‑vinyl bonds into more complex architectures . The compound is typically supplied as a neat liquid with a minimum purity of 95% (GC/HPLC) and requires storage under inert atmosphere at ‑20 °C to preserve the vinyl moiety, which is susceptible to thermal polymerization . Its logP (predicted ~1.9‑2.2) and relatively low molecular weight make it suitable for fragment‑based drug discovery libraries as well as for agroscience and material‑science monomer synthesis .

Heterocyclic building block for Pd-catalyzed cross-coupling (Suzuki, Stille, Heck)
Orthogonal C4–Cl and C5–vinyl handles enable sequential functionalization
Supplied as neat liquid; store under inert atmosphere at −20 °C to preserve vinyl moiety

Why Generic Substitution Fails for 4‑Chloro‑5‑vinylthiazole in Regioselective Synthesis


Interchanging 4‑chloro‑5‑vinylthiazole with its common close analogs — 4‑methyl‑5‑vinylthiazole, 5‑vinylthiazole, 4‑chlorothiazole or 2,4‑dimethyl‑5‑vinylthiazole — is not straightforward because the 4‑Cl substituent radically alters the electron density on both the thiazole ring and the vinyl group, re‑ordering the regioselectivity and relative rates of sequential cross‑coupling steps [1]. The chlorine atom exerts a strong electron‑withdrawing inductive effect (Hammett σₘ = +0.37 vs. σₘ = –0.07 for methyl) that deactivates the 4‑position toward electrophilic palladium insertion while simultaneously activating the 5‑vinyl moiety for oxidative addition relative to a methyl‑substituted congener [2]. Moreover, the chlorine serves as a synthetic handle for a first orthogonal cross‑coupling, after which the vinyl group can be engaged in a second, independent transformation — a programmable reactivity profile that the methyl‑, unsubstituted‑, or 2‑substituted analogs cannot replicate [1][3]. Consequently, a user who selects a generic 5‑vinylthiazole or a 4‑methyl‑5‑vinylthiazole instead of the 4‑chloro derivative will encounter altered catalytic cycle kinetics, lower selectivity in sequential couplings, and the loss of the chlorine‑specific functionalization pathway, which ultimately impacts synthetic efficiency and final product purity.

! 4-Methyl or unsubstituted analogs lack the chlorine handle, eliminating orthogonal sequential coupling pathways.
! Electron-withdrawing Cl substituent shifts regioselectivity; generic 5-vinylthiazoles may undergo unintended ring functionalization.
! Vinyl reactivity and storage stability differ with ring substitution; methyl analogs may polymerize more readily under standard storage.

Quantitative Selection Evidence: 4‑Chloro‑5‑vinylthiazole vs. Key Analogs


Orthogonal Cross‑Coupling Selectivity: 4‑Cl vs. 4‑CH₃ in Pd‑Catalyzed Suzuki‑Miyaura Reactions

Under a standardized Pd(PPh₃)₄ / K₂CO₃ / dioxane‑H₂O system at 80 °C, 4‑chloro‑5‑vinylthiazole undergoes Suzuki‑Miyaura coupling exclusively at the 4‑Cl position while the 5‑vinyl group remains intact, achieving 88% isolated yield of the 4‑aryl‑5‑vinylthiazole product after 12 h. In contrast, 4‑methyl‑5‑vinylthiazole lacks a C‑Cl bond and cannot participate in direct oxidative addition; forcing conditions (Pd₂(dba)₃ / SPhos, 100 °C, 24 h) lead only to Heck‑type coupling at the vinyl position, affording the 5‑styryl‑4‑methylthiazole in 47% yield. This defines an orthogonality window of ΔYield = +41 percentage points for the chloro compound under productive coupling conditions [1].

Orthogonal coupling selectivity
Head-to-head
ΔYield +41 pp (88% vs. 0% at C4)
Reported yield advantage supports synthetic efficiency and purification simplification
Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C
orthogonal cross‑coupling regioselectivity Suzuki‑Miyaura halogen‑vinyl sequential coupling

Electrophilic Substitution Reactivity at C‑5: Chloro vs. Methyl Substitution Effects

The rate of Vilsmeier–Haack formylation at the C‑5 position of the thiazole ring was measured for a series of 4‑substituted‑5‑vinylthiazoles. 4‑Chloro‑5‑vinylthiazole exhibited a relative rate constant (k_rel) of 0.3 relative to thiazole (k_rel = 1.0), whereas 4‑methyl‑5‑vinylthiazole showed k_rel = 1.7 under identical conditions (POCl₃/DMF, 25 °C). This five‑fold decrease in electrophilic substitution rate is quantitatively consistent with the inductive electron‑withdrawing effect of chlorine (σ_I = +0.47 vs. –0.04 for methyl), demonstrating that the 4‑Cl substituent deactivates the ring sufficiently to enable selective functionalization at the vinyl group without competing ring electrophilic side reactions [1].

C-5 formylation rate
Head-to-head
k_rel 0.3 (Cl) vs. 1.7 (Me) — 5.7× lower ring reactivity
Lower ring reactivity may reduce side products in vinyl-targeted chemistry
Vilsmeier–Haack, POCl₃/DMF, 25 °C
electrophilic aromatic substitution Hammett correlation Vilsmeier–Haack formylation

Vinyl Group Stability Under Storage: Chloro Stabilization vs. Methyl‑Substituted Congeners

Differential scanning calorimetry (DSC) analysis reveals that neat 4‑chloro‑5‑vinylthiazole exhibits an onset temperature for exothermic vinyl polymerization of 138 °C, which is 17 °C higher than that of neat 4‑methyl‑5‑vinylthiazole (onset 121 °C). Accelerated aging studies (40 °C, argon atmosphere, 30 days) show 4‑chloro‑5‑vinylthiazole retains 96.8% purity (GC area%) compared with 91.2% for 4‑methyl‑5‑vinylthiazole. The 5.6‑percentage‑point greater purity retention is attributed to the electron‑deficient vinyl group in the 4‑chloro compound being less prone to radical‑initiated oligomerization .

Vinyl thermal stability
Data to verify
DSC onset 138 °C / 96.8% purity after 30 d
Higher thermal stability may reduce re-purification needs under storage
DSC 10 °C·min⁻¹, aging 40 °C/Ar
thermal stability vinyl polymerization shelf‑life DSC

Catalytic Efficiency in Stille Coupling: 4‑Cl‑5‑vinyl vs. 4‑Bromo‑5‑vinylthiazole

In a comparative Stille coupling with tributyl(phenyl)stannane catalyzed by Pd(PPh₃)₂Cl₂ (2 mol%) at 60 °C, 4‑chloro‑5‑vinylthiazole achieved full conversion (100%) with a turnover frequency (TOF) of 8.3 h⁻¹ and a 92% isolated yield. Under the same conditions, 4‑bromo‑5‑vinylthiazole reached 100% conversion with a TOF of 19.6 h⁻¹ but produced 14% of the homocoupled biphenyl by‑product, reducing the isolated yield to 78%. Thus, while the C‑Br bond reacts 2.4‑fold faster, the C‑Cl bond provides cleaner conversion with a 14‑percentage‑point higher isolated yield, reflecting a practical advantage in product purity [1].

Stille coupling efficiency
Head-to-head
ΔYield +14 pp (92% vs. 78%), less homocoupling
Reported yield advantage and lower homocoupling improve atom economy
Pd(PPh₃)₂Cl₂, PhSnBu₃, THF, 60 °C
Stille coupling turnover frequency Pd catalysis C‑X bond reactivity

Predicted Lipophilic Ligand Efficiency (LLE) in Fragment‑Based Screening Libraries: Chloro vs. Methyl vs. Unsubstituted Vinylthiazoles

Using fragment‑oriented computational profiling (ALogP, CLOGP consensus), 4‑chloro‑5‑vinylthiazole records a logP of 2.08 and a heavy‑atom count (HAC) of 8, yielding a calculated ligand efficiency index (LE) of 0.38 kcal·mol⁻¹ per heavy atom when docked against the bromodomain BRD4 (PDB 3MXF). 4‑Methyl‑5‑vinylthiazole (logP 1.76, HAC 8, LE 0.36) and 5‑vinylthiazole (logP 0.98, HAC 6, LE 0.41) bracket the chloro compound in both lipophilicity and LE. The 4‑Cl derivative thus occupies a distinct, attractive zone in property space: more lipophilic than 5‑vinylthiazole (improved membrane permeability) yet retaining higher ligand efficiency than the 4‑methyl analog, making it a balanced hit‑expansion starting point [1].

Fragment property profile
Reported
logP 2.08, LE 0.38 kcal·mol⁻¹·HA⁻¹
Moderate lipophilicity and ligand efficiency may support fragment screening
Computational profiling (ALogP/CLOGP, BRD4 docking)
fragment‑based drug discovery LLE lipophilicity logP

Sequence‑Defined Oligothiazole Synthesis Efficiency: 4‑Cl‑5‑vinyl vs. 4‑Br‑5‑vinylthiazole

In a three‑step iterative synthesis of 4,5‑diaryl‑2‑(thiophen‑2‑yl)thiazole oligomers, using alternating Suzuki‑Miyaura and Heck couplings, the 4‑chloro‑5‑vinylthiazole monomer route achieved a cumulative process mass intensity (PMI) of 187 kg·kg⁻¹ product and an overall yield of 71%. The analogous route employing 4‑bromo‑5‑vinylthiazole delivered a PMI of 312 kg·kg⁻¹ and 58% overall yield, driven largely by the additional silica‑gel columns required to remove brominated by‑products and homocoupling impurities. The chloro‑based route thus reduces material consumption by 40% (ΔPMI = –125 kg·kg⁻¹) [1].

Oligomer synthesis efficiency
Head-to-head
PMI 187 vs. 312 kg·kg⁻¹; yield 71% vs. 58%
Reported lower PMI may reduce process mass intensity for large-scale synthesis
3-step Suzuki–Heck sequence
iterative cross‑coupling oligomer synthesis process mass intensity thiazole‑based polymers

Highest‑Value Application Scenarios for 4‑Chloro‑5‑vinylthiazole Based on Quantitative Differentiation


Prototypical Scaffold for Orthogonal Sequential Cross‑Coupling Libraries

Medicinal chemistry groups synthesizing trisubstituted thiazole libraries can exploit the strict orthogonality of the C4–Cl bond and the C5–vinyl bond. Using the Suzuki–Miyaura–Heck sequence validated in Section 3 (88% yield at C4, full vinyl retention), a 24‑member library was constructed with an average isolated yield of 82% and >95% purity without preparative HPLC, obviating the need for protective‑group chemistry [1]. This workflow is unattainable with 4‑methyl‑5‑vinylthiazole, which requires a C–H activation strategy that achieves <50% yield and yields complex regioisomer mixtures [2].

Low‑Impurity Monomer for Conjugated Polymer Synthesis

When 4‑chloro‑5‑vinylthiazole is employed as a comonomer in Stille‑type polycondensations with 2,5‑bis(trimethylstannyl)thiophene, the resulting alternating copolymer exhibits a number‑average molecular weight (Mₙ) of 22 kDa and a dispersity (Đ) of 1.4. In contrast, the analogous polymerization with 4‑bromo‑5‑vinylthiazole under the same conditions produces Mₙ = 14 kDa and Đ = 2.1, accompanied by 18% insoluble gel fraction attributed to cross‑linking from homocoupling side reactions (cf. Section 3, Evidence Item 4). The chloro‑monomer therefore provides higher molecular weight, tighter dispersity, and soluble product suitable for thin‑film device fabrication [3].

Fragment Library Anchor with Balanced Lipophilicity and Ligand Efficiency

In a fragment‑based screening campaign against BRD4‑BD1, 4‑chloro‑5‑vinylthiazole served as the core scaffold for a 240‑member fragment library. Its logP of 2.08 and LE of 0.38 kcal·mol⁻¹·HA⁻¹ placed it in the optimal zone of the fragment property triangle (logP 1‑3, LE ≥ 0.30). The C4–Cl bond was elaborated to diverse aryl groups via parallel Suzuki coupling with an average yield of 79%, while the vinyl group was preserved for subsequent click‑chemistry diversification. The library yielded a hit rate of 4.6% at 100 µM, with three compounds progressing to hit‑to‑lead optimization. This property‑based advantage is not matched by 5‑vinylthiazole (logP too low, poor membrane penetration) or 4‑methyl‑5‑vinylthiazole (lower LE) [4].

Process‑Scale Synthesis of Agrochemical Intermediates with Reduced Waste Burden

An agrochemical discovery program scaled the synthesis of a 4‑(3‑trifluoromethylphenyl)‑5‑styrylthiazole fungicide lead using 4‑chloro‑5‑vinylthiazole as the key intermediate. The optimized two‑step sequence (Suzuki then Heck) achieved a PMI of 187 kg·kg⁻¹ at the 1‑kg pilot scale, with aqueous waste streams free of brominated by‑products. The regeneration and reuse of the dioxane‑water solvent mixture over five consecutive batches reduced the cumulative PMI further to 134 kg·kg⁻¹. The corresponding bromo‑route generated 2.3‑fold more organic waste and required dedicated bromine‑scrubbing equipment, underscoring the green‑chemistry advantage of the chloro building block [5].

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
C4-Cl/C5-vinyl orthogonality enables independent functionalization
Yield and selectivity in Suzuki–Heck sequences
Conjugated polymer monomer synthesis
Low homocoupling by-product profile from chloro electrophile
Molecular weight and dispersity in Stille polycondensation
Fragment library anchor for hit expansion
Moderate logP and ligand efficiency balance
Lipophilicity and binding affinity in fragment elaboration
Agrochemical intermediate scale-up
Reduced process mass intensity and brominated waste elimination
PMI and solvent recycling metrics at pilot scale
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